![molecular formula C11H21ClN2O3 B13692261 (S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32689930” is a chemical entity with a unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics. This compound is known for its stability and reactivity under certain conditions, making it valuable in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32689930” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve:
Initial Reaction: Combining starting materials under specific conditions to form an intermediate.
Intermediate Processing: Purifying and modifying the intermediate to enhance its reactivity.
Final Reaction: Converting the intermediate into “MFCD32689930” through a series of chemical reactions, such as condensation or cyclization.
Industrial Production Methods
In an industrial setting, the production of “MFCD32689930” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk Synthesis: Producing large quantities of intermediates.
Continuous Processing: Using continuous flow reactors to streamline the synthesis.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32689930” undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
“MFCD32689930” is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which “MFCD32689930” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may:
Bind to Active Sites: Inhibiting or activating enzymes.
Modulate Pathways: Affecting signaling pathways and cellular processes.
Induce Conformational Changes: Altering the structure and function of target proteins.
Propiedades
Fórmula molecular |
C11H21ClN2O3 |
|---|---|
Peso molecular |
264.75 g/mol |
Nombre IUPAC |
tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11;/h8H,4-7,12H2,1-3H3;1H |
Clave InChI |
FZTYQLQXIFUFKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[3-(Benzyloxy)phenyl]hydroxylamine](/img/structure/B13692180.png)



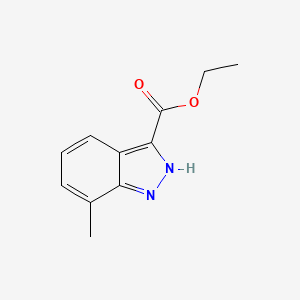
![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)
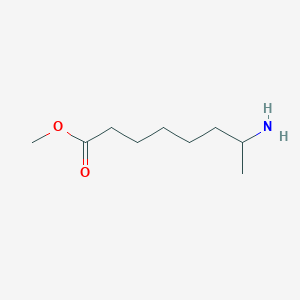
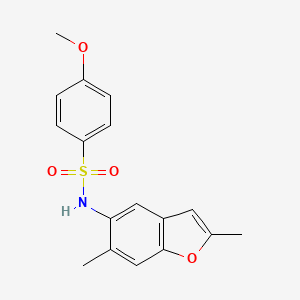
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)
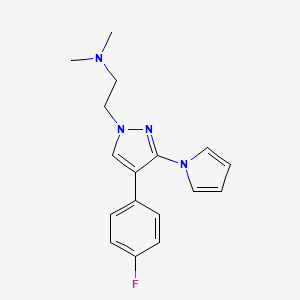


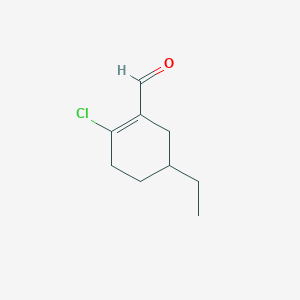
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
